molecular formula C15H13N3OS B2840904 2-(Phenethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole CAS No. 478482-72-3

2-(Phenethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole

Cat. No. B2840904
CAS RN: 478482-72-3
M. Wt: 283.35
InChI Key: HCSLTEJWVSDLGQ-UHFFFAOYSA-N
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Description

The compound “2-(Phenethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Antibacterial and Antitubercular Activity

Oxadiazole derivatives have been synthesized and evaluated for their potential as antibacterial and antitubercular agents. For instance, certain synthesized compounds showed significant inhibition against Mycobacterium tuberculosis H37Rv, demonstrating the potential of oxadiazole derivatives in the treatment of tuberculosis and other bacterial infections (Raval et al., 2014).

Material Science and Optoelectronics

Oxadiazole derivatives exhibit promising optical, electronic, and charge transport properties, making them suitable for applications in luminescent materials for organic light-emitting diodes (OLEDs) and as electron or hole transport materials. This research suggests their utility in developing advanced materials for electronic devices (Sun & Jin, 2017).

Coordination Chemistry

The coordination chemistry of oxadiazole-containing ligands has been explored, revealing diverse coordination modes and the formation of coordination polymers with potential applications in catalysis, molecular recognition, and as precursors for the synthesis of metal-organic frameworks (MOFs) (Klingele & Brooker, 2003).

Insecticidal Activity

New oxadiazole derivatives have been designed and synthesized, displaying significant insecticidal activity against pests such as armyworm. This highlights the potential of oxadiazole compounds in agricultural applications to protect crops from pests (Cao et al., 2002).

Anticancer Activity

Oxadiazole derivatives have also been investigated for their potential anticancer properties, with some compounds exhibiting the ability to induce apoptosis in cancer cells. This suggests their utility in the development of new chemotherapeutic agents (Zhang et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Phenethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole”. For instance, some pyridyl-containing compounds have been used as photosensitizers in water oxidation .

properties

IUPAC Name

2-(2-phenylethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-4-12(5-3-1)8-11-20-15-18-17-14(19-15)13-6-9-16-10-7-13/h1-7,9-10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSLTEJWVSDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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